5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide
Description
5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromine atom, a naphthalene moiety, and a furan ring, making it a complex and interesting molecule for various scientific studies.
Properties
IUPAC Name |
5-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c18-16-9-8-15(22-16)17(21)19-10-14(20)13-7-3-5-11-4-1-2-6-12(11)13/h1-9,14,20H,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDPQJMZXJPAGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=C(O3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Carboxamide: The carboxamide group can be introduced by reacting the brominated furan with an appropriate amine derivative under suitable conditions.
Attachment of the Naphthalene Moiety: The naphthalene group can be attached through a nucleophilic substitution reaction, where the hydroxyl group of the naphthalene derivative reacts with the amine group of the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives containing furan and naphthalene structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), human hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cells. The mechanism often involves induction of apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.61 |
| Compound B | HepG-2 | 1.98 |
| Compound C | HCT-116 | 23.30 |
Antiviral Potential
Preliminary studies suggest that compounds with similar structural features may also exhibit antiviral activity. For example, certain derivatives have shown effectiveness against viral polymerases, indicating potential use in antiviral drug development . The specific mechanisms may include inhibition of viral replication or interference with viral entry into host cells.
Organic Electronics
Due to its unique electronic properties, 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide can be utilized in organic electronics. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of furan and naphthalene units enhances charge transport properties, which is crucial for the efficiency of electronic devices .
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with biological molecules, while the bromine atom and naphthalene moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(2-hydroxyethyl)furan-2-carboxamide: Lacks the naphthalene moiety.
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide: Lacks the bromine atom.
5-bromo-N-(2-hydroxy-2-(phenyl)ethyl)furan-2-carboxamide: Contains a phenyl group instead of a naphthalene moiety.
Uniqueness
The presence of both the bromine atom and the naphthalene moiety in 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide makes it unique compared to its similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Biological Activity
5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a bromine substituent, and a naphthalenyl group, which contribute to its biological activity. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets due to the presence of functional groups that can engage in hydrogen bonding and other molecular interactions.
Anticancer Activity
Recent studies have indicated that 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide exhibits significant anticancer properties.
The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. It has been observed to inhibit the anti-apoptotic protein Bcl-2, leading to increased cell death in various cancer cell lines. The compound's mechanism may involve:
- Inhibition of Cell Proliferation : Studies show that the compound can significantly reduce cell viability in cancer lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values comparable to established chemotherapeutics like Doxorubicin .
- Induction of Apoptosis : Flow cytometry assays have demonstrated that treatment with this compound results in an increase in early and late apoptotic cells, confirming its pro-apoptotic effects .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.
Efficacy Against Bacteria
In vitro studies have tested the compound against several pathogens, including:
| Bacterial Strain | Inhibition Zone (mm) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 18 | Neomycin |
| Escherichia coli | 16 | Neomycin |
| Klebsiella pneumoniae | 15 | Neomycin |
These results indicate that 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide possesses effective antibacterial properties, potentially offering a new avenue for treating infections caused by resistant strains .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on multiple cancer cell lines, including MCF-7 and A549. Results indicated a dose-dependent decrease in cell viability with significant apoptosis induction noted at higher concentrations .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings suggested that the compound could serve as a lead for developing new antibiotics, especially against multi-drug resistant strains .
Q & A
Q. What are the optimal synthetic routes for 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
Carboxamide Coupling : React 5-bromofuran-2-carboxylic acid with 2-amino-2-(naphthalen-1-yl)ethanol using coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen .
Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from acetonitrile to achieve >95% purity .
Condition Optimization :
- Temperature : 0–25°C for coupling to minimize side reactions.
- Solvent : Polar aprotic solvents (DMF, THF) enhance reactivity .
Q. Key Parameters Table :
| Step | Reagents/Conditions | Yield Optimization | Reference |
|---|---|---|---|
| Coupling | EDCI, HOBt, DMF, 25°C | 60–75% | |
| Purification | Hexane:EtOAc (3:1) | Purity >95% |
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm the presence of naphthalene protons (δ 7.2–8.5 ppm) and furan carbonyl (δ 160–165 ppm). Integration ratios validate substituent positions .
- IR Spectroscopy : Identify hydroxyl (3200–3500 cm⁻¹) and amide carbonyl (1650–1700 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]+ at m/z calculated for C₁₉H₁₇BrNO₃: 402.04) .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) via fluorescence-based assays .
- Solubility Testing : Determine logP values using HPLC (C18 column, MeOH:H₂O mobile phase) to predict bioavailability .
Advanced Research Questions
Q. How can computational methods predict the pharmacokinetic properties of this compound?
Methodological Answer:
- Molecular Descriptors : Calculate XLogP (~3.2) and topological polar surface area (TPSA ~75 Ų) using PubChem tools to assess blood-brain barrier permeability and intestinal absorption .
- ADME Prediction : Software like SwissADME predicts CYP450 metabolism sites (e.g., oxidation at naphthalene ring) .
- Docking Studies : AutoDock Vina models interactions with targets (e.g., COX-2; binding energy ≤ -8 kcal/mol suggests strong affinity) .
Q. How to resolve contradictions in biological activity data across different assay models?
Methodological Answer:
- Assay Validation : Use orthogonal methods (e.g., SPR vs. ITC for binding affinity measurements) to confirm results .
- Control Variables : Standardize cell culture conditions (e.g., serum-free media for kinase assays) to reduce variability .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies in potency .
Q. Case Study Table :
| Discrepancy Observed | Resolution Strategy | Outcome | Reference |
|---|---|---|---|
| Varying IC₅₀ in kinase assays | Re-test with ATP concentration gradients | Confirmed ATP-competitive inhibition |
Q. What strategies mitigate stability issues during storage and handling?
Methodological Answer:
- Degradation Studies : Expose to stress conditions (40°C/75% RH for 4 weeks; HPLC monitors hydrolysis of the amide bond) .
- Stabilizers : Add antioxidants (0.1% BHT) to DMSO stock solutions to prevent radical-mediated degradation .
- Storage : Lyophilize and store at -80°C under argon to extend shelf life >12 months .
Q. How to design experiments to elucidate multi-target binding mechanisms?
Methodological Answer:
- SPR (Surface Plasmon Resonance) : Immobilize target proteins (e.g., TRPV1, TRPA1) to measure real-time binding kinetics (ka/kd) .
- Thermal Shift Assays : Monitor protein denaturation (ΔTm ≥ 2°C indicates binding) .
- Synergy Studies : Combine with known inhibitors (e.g., cisplatin) in checkerboard assays to identify additive vs. antagonistic effects .
Q. Multi-Target Interaction Table :
| Target | Assay Type | Key Finding | Reference |
|---|---|---|---|
| COX-2 | Molecular Docking | ΔG = -9.2 kcal/mol (active site) | |
| TRPM8 | Calcium Imaging | IC₅₀ = 5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
